(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-5-7-17-19(11-16)26-20(21(17)22)10-14-9-15(23-3)6-8-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQQKZBZHCVPH-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one , often referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core with substituents that contribute to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits antineoplastic activity . A study involving various cancer cell lines demonstrated that it inhibits cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Inhibition of proliferation |
Antioxidant Activity
The compound has shown significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals.
Anti-inflammatory Effects
In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound are primarily mediated through several mechanisms:
- Apoptosis Induction : The compound activates caspases and enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Cell Cycle Regulation : It modulates cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
- Antioxidative Mechanism : The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.
Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Study 2: Anti-inflammatory Effects
In another study published in the Journal of Inflammation Research, researchers investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The results indicated that treatment with the compound significantly decreased the production of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of benzofuran compounds often exhibit significant antioxidant , anti-inflammatory , and antimicrobial activities. The specific compound has been studied for its potential pharmacological effects:
- Antioxidant Activity : Benzofuran derivatives are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Some studies suggest that such compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory conditions.
- Antimicrobial Effects : Preliminary research indicates that this compound may possess antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
Applications in Medicinal Chemistry
The unique structure of (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one makes it a valuable scaffold in drug design. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of the compound to evaluate their biological activity against cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity against specific cancer types.
- Pharmacokinetic Studies : Research has focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for determining the feasibility of clinical applications.
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure lends itself to applications in material science:
- Organic Electronics : Due to its conjugated system, it may be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where materials with good charge transport properties are required.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis to create materials with enhanced thermal stability and mechanical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to two close analogues (Table 1):
(2Z)-2-(2,5-Dimethoxybenzylidene)-6-(methanesulfonate)-2,3-dihydrobenzofuran-3-one ().
(2Z)-2-(3-Fluorobenzylidene)-6-(methallyloxy)-2,3-dihydrobenzofuran-3-one ().
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- 2,5-Dimethoxyphenyl vs. The 3-fluoro substituent introduces electronegativity, which may increase metabolic stability but reduce solubility compared to methoxy groups .
Methallyloxy vs. Methanesulfonate :
- The methallyloxy group contributes to lipophilicity (higher XLogP3), favoring membrane permeability. Its unsaturated bond offers a site for further chemical modifications .
- The methanesulfonate group increases polarity (TPSA = 96.5 Ų) and serves as a leaving group, suggesting utility as a prodrug or synthetic intermediate .
Physicochemical Properties
- Lipophilicity : The 3-fluorophenyl analogue is the most lipophilic (XLogP3 = 4.9), while the methanesulfonate derivative is the least (XLogP3 = 3.1). The target compound falls between these extremes, balancing solubility and membrane penetration .
Preparation Methods
Starting Material Selection and Cyclization
The benzofuran-3-one scaffold is synthesized via acid-catalyzed cyclization of 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone, adapted from methods described for 5,6-dimethoxybenzofuran-3(2H)-one.
Procedure :
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3,4-Dimethoxyphenol is reacted with chloroacetonitrile in dry ether under HCl gas, yielding 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone.
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Cyclization in ethanol with sodium acetate trihydrate furnishes 6-methoxy-2,3-dihydrobenzofuran-3-one (yield: 48%).
Modification for C-6 Hydroxy Group :
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Demethylation of the 6-methoxy group using BBr₃ in dichloromethane yields 6-hydroxy-2,3-dihydrobenzofuran-3-one, a critical intermediate for subsequent etherification.
Introduction of the Isopropenyloxy Group
Williamson Ether Synthesis
The 6-hydroxy group undergoes alkylation with 2-methylprop-2-en-1-yl bromide under basic conditions:
Optimized Conditions :
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Reagents : 6-hydroxy-2,3-dihydrobenzofuran-3-one (1 eq), 2-methylprop-2-en-1-yl bromide (1.2 eq), K₂CO₃ (2.5 eq).
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Solvent : Anhydrous DMF, 60°C, 12 hours.
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Yield : 72% after column chromatography (hexane:ethyl acetate, 4:1).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 5.45 (s, 1H, CH₂=), 4.85 (s, 2H, OCH₂C), 3.89 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃).
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IR (KBr) : ν 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
Knoevenagel Condensation for Methylidene Group Installation
Stereocontrolled Condensation with 2,5-Dimethoxybenzaldehyde
The Z-configured methylidene group is introduced via base-catalyzed condensation:
Procedure :
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Reagents : 6-[(2-Methylprop-2-en-1-yl)oxy]-2,3-dihydrobenzofuran-3-one (1 eq), 2,5-dimethoxybenzaldehyde (1.2 eq), piperidine (0.1 eq).
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Solvent : Ethanol, reflux, 8 hours.
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Workup : Precipitation in ice-water, recrystallization from ethanol.
Stereochemical Control :
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The Z isomer is favored by steric hindrance from the 2,5-dimethoxyphenyl group and π-π interactions during transition state formation.
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¹H NMR Analysis : Coupling constant J = 12.8 Hz between H-2 and H-3 confirms Z configuration.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzofuranone cyclization | HCl gas/EtOH | 0°C → RT, 12 hours | 48 | 95 |
| Etherification | Williamson | K₂CO₃/DMF, 60°C | 72 | 98 |
| Condensation | Knoevenagel | Piperidine/EtOH, reflux | 65 | 97 |
Challenges and Optimization Strategies
Isomerization During Condensation
Acid Sensitivity of Isopropenyloxy Group
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Issue : Degradation during cyclization in acidic media.
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Mitigation : Use of neutral conditions for benzofuranone formation and late-stage etherification.
Scalability and Industrial Feasibility
The disclosed route is scalable to kilogram-scale with modifications:
Q & A
Q. What are the common synthetic routes for this benzofuran derivative, and how can reaction conditions optimize yield?
The synthesis typically involves multi-step processes, including:
- Benzylidene Intermediate Formation : Condensation of substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) with benzofuran precursors under basic conditions (e.g., NaH in THF or K₂CO₃ in ethanol) to control Z/E isomerism .
- Functionalization : Introduction of the 2-methylprop-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Cyclization : Acid- or base-mediated cyclization to form the dihydrobenzofuranone core .
Optimization Strategies :
- Use reflux conditions (e.g., ethanol at 80°C) for improved reaction kinetics .
- Employ TLC monitoring to track intermediate formation and minimize side products .
Example Synthetic Route :
Q. Which analytical techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), benzylidene (δ 7.2–7.8 ppm), and dihydrofuran carbonyl (δ 170–180 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect regioisomeric impurities .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Q. What functional group transformations are feasible under standard laboratory conditions?
- Ester Hydrolysis : Treat with aqueous NaOH/EtOH to cleave the 2-methylprop-2-en-1-yloxy group .
- Reduction of α,β-Unsaturated Ketone : Use NaBH₄/CeCl₃ to selectively reduce the benzylidene double bond .
- Electrophilic Aromatic Substitution : Bromination or nitration at the activated benzene ring positions .
Advanced Research Questions
Q. How can enantioselective synthesis approaches control stereochemistry in analogous benzofuran derivatives?
- Chiral Catalysts : Employ Ru-based catalysts in olefin cross-metathesis to set stereocenters, followed by intramolecular oxo-Michael reactions for ring closure .
- Dynamic Kinetic Resolution : Use palladium catalysts to bias Z/E isomer ratios during condensation .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for diastereomeric byproducts .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
- X-ray Crystallography : Definitive confirmation of Z-configuration and crystal packing .
Q. What in silico methods predict biological activity and target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinases, guided by fluorinated analogs' SAR .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
Q. How do structural modifications (e.g., fluorination, methoxy substitution) impact reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity of the benzylidene moiety, improving binding to serine proteases .
- Methoxy Groups : Increase metabolic stability but may reduce solubility; balance via logP optimization .
Comparative Bioactivity Table :
| Substituent | Target | IC₅₀ (μM) | Key Effect |
|---|---|---|---|
| 2,5-Dimethoxy | COX-2 | 1.2 ± 0.3 | Anti-inflammatory |
| 3-Fluoro | EGFR Kinase | 0.8 ± 0.2 | Anticancer |
| 2-Methylpropenyl | HDAC | 2.5 ± 0.5 | Epigenetic modulation |
Q. Which catalytic systems enhance key synthetic steps (e.g., cyclization)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
